molecular formula C9H14O2 B3111780 Tert-butyl Pent-4-ynoate CAS No. 185986-76-9

Tert-butyl Pent-4-ynoate

Cat. No. B3111780
M. Wt: 154.21 g/mol
InChI Key: GRWJMJVACAWLAO-UHFFFAOYSA-N
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Patent
US07910712B2

Procedure details

Benzyltriethylammonium chloride (5.92 g), potassium carbonate (93.4 g), and t-butyl bromide (143 ml) were added to a solution of 4-pentynoic acid (2550 mg) in N,N-dimethylacetamide (230 ml), and this reaction mixture was stirred at 55° C. for 24 hours. After water was added, the reaction mixture was extracted with ethyl acetate, washed with water, dried over anhydrous magnesium chloride, and then filtered through silica gel. The filtrate was concentrated under reduced pressure to give the title compound (2.10 g). This compound was used in the following reaction without further purification.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
93.4 g
Type
reactant
Reaction Step Two
Quantity
143 mL
Type
reactant
Reaction Step Two
Quantity
2550 mg
Type
reactant
Reaction Step Two
Quantity
5.92 g
Type
catalyst
Reaction Step Two
Quantity
230 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[C:7](Br)([CH3:10])([CH3:9])[CH3:8].[C:12]([OH:18])(=[O:17])[CH2:13][CH2:14][C:15]#[CH:16].O>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.CN(C)C(=O)C>[C:12]([O:18][C:7]([CH3:10])([CH3:9])[CH3:8])(=[O:17])[CH2:13][CH2:14][C:15]#[CH:16] |f:0.1.2,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
93.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
143 mL
Type
reactant
Smiles
C(C)(C)(C)Br
Name
Quantity
2550 mg
Type
reactant
Smiles
C(CCC#C)(=O)O
Name
Quantity
5.92 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Name
Quantity
230 mL
Type
solvent
Smiles
CN(C(C)=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
this reaction mixture was stirred at 55° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium chloride
FILTRATION
Type
FILTRATION
Details
filtered through silica gel
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(CCC#C)(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.